LogP Comparison with Cyclopropyl Analog
Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate exhibits higher lipophilicity than its direct cyclopropyl analog (CAS 1018125-29-5). According to vendor-reported computational chemistry data, the target compound has a LogP of 1.2978 compared to 1.1237 for the cyclopropyl analog – a delta of +0.17 log units attributable solely to the presence of the methyl substituent on the cyclopropyl ring . PubChem XLogP3 values independently corroborate this trend, yielding 1.8 for the target versus 1.3 for the cyclopropyl analog (+0.5 delta) [1][2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 1.2978 (Chemscene computed); XLogP3 1.8 (PubChem) |
| Comparator Or Baseline | Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate: LogP 1.1237 (Chemscene); XLogP3 1.3 (PubChem) |
| Quantified Difference | ΔLogP +0.1741 (Chemscene); ΔXLogP3 +0.5 (PubChem) |
| Conditions | Computational prediction; Chemscene TPSA/LogP method and PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher LogP correlates with increased membrane permeability and potentially altered off-target binding profiles, making this compound a distinct choice when fine-tuning lipophilicity within a congeneric series is required.
- [1] PubChem. Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CID 80464872). XLogP3-AA value. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (CID 25247813). XLogP3-AA value. National Center for Biotechnology Information. Accessed May 2026. View Source
